molecular formula C10H5BrClNO B8061126 7-Bromo-3-chloroisoquinoline-4-carbaldehyde

7-Bromo-3-chloroisoquinoline-4-carbaldehyde

Cat. No.: B8061126
M. Wt: 270.51 g/mol
InChI Key: JNSFGCBOZFJYHU-UHFFFAOYSA-N
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Description

7-Bromo-3-chloroisoquinoline-4-carbaldehyde is a halogenated isoquinoline derivative characterized by the presence of bromine and chlorine atoms on its aromatic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroisoquinoline-4-carbaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent halogenation reactions introduce bromine and chlorine atoms at the desired positions on the isoquinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chloroisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 7-Bromo-3-chloroisoquinoline-4-carboxylic acid

  • Reduction: 7-Bromo-3-chloroisoquinoline-4-amine

  • Substitution: 7-Bromo-3-hydroxyisoquinoline-4-carbaldehyde, 7-Bromo-3-aminoisoquinoline-4-carbaldehyde

Scientific Research Applications

7-Bromo-3-chloroisoquinoline-4-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Bromo-3-chloroisoquinoline-4-carbaldehyde exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

7-Bromo-3-chloroisoquinoline-4-carbaldehyde is unique due to its specific halogenation pattern. Similar compounds include:

  • Isoquinoline: The parent compound without halogenation.

  • 3-Chloroisoquinoline-4-carbaldehyde: Lacking the bromine atom.

  • 7-Bromoisoquinoline-4-carbaldehyde: Lacking the chlorine atom.

Properties

IUPAC Name

7-bromo-3-chloroisoquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO/c11-7-1-2-8-6(3-7)4-13-10(12)9(8)5-14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSFGCBOZFJYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2C=C1Br)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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